molecular formula C20H21N5OS B6021585 N-(3,4-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B6021585
M. Wt: 379.5 g/mol
InChI Key: RZPAJWYRORRKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazole-based acetamide derivative featuring a 3,4-dimethylphenyl group at the N-terminal and a prop-2-en-1-yl (allyl) substituent at the 4th position of the triazole ring. The 3-pyridinyl group at the 5th position introduces aromatic heterocyclic character, while the sulfanyl (-S-) linker connects the triazole core to the acetamide moiety. Structural validation likely employs crystallographic tools like SHELX programs , ensuring precision in reported configurations.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-4-10-25-19(16-6-5-9-21-12-16)23-24-20(25)27-13-18(26)22-17-8-7-14(2)15(3)11-17/h4-9,11-12H,1,10,13H2,2-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPAJWYRORRKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,2,4-Triazole Core

The triazole ring is synthesized via cyclization of thiosemicarbazides or through Huisgen 1,3-dipolar cycloaddition. A widely adopted method involves:

  • Reagents : Hydrazine hydrate, carbon disulfide, and 4-prop-2-en-1-yl-3-thiosemicarbazide.

  • Conditions : Reflux in ethanol (78°C, 6–8 hours) under nitrogen atmosphere.

  • Mechanism : Cyclocondensation yields 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol as a key intermediate.

Critical Note : The prop-2-en-1-yl group is introduced at this stage via alkylation using allyl bromide in the presence of K₂CO₃.

Introduction of the Pyridin-3-yl Group

The pyridine ring is incorporated through Suzuki-Miyaura coupling to ensure regioselectivity:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Ligand : 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos)

  • Base : K₃PO₄

  • Solvent : Dioxane/water (4:1) at 90°C for 12 hours.

Yield Optimization : Increasing the ligand-to-palladium ratio (2:1) improves coupling efficiency to >85%.

Sulfanyl Group Incorporation

The sulfanyl (-S-) bridge is introduced via nucleophilic substitution:

  • Reagents : 2-Chloro-N-(3,4-dimethylphenyl)acetamide, triethylamine (TEA)

  • Conditions : Reflux in acetonitrile (82°C, 4 hours).

  • Mechanism : The thiolate anion attacks the chloroacetamide, displacing chloride.

Side Reaction Mitigation : Excess TEA (2 eq.) prevents oxidation of the thiol intermediate to disulfides.

Final Assembly via Acetamide Coupling

The intermediate triazole-thiol is coupled with N-(3,4-dimethylphenyl)chloroacetamide:

  • Molar Ratio : 1:1.2 (triazole-thiol : chloroacetamide)

  • Solvent : Dry DMF under argon

  • Temperature : 110°C for 6 hours.

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >95% purity.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

ParameterOptimal ChoiceYield Impact
Solvent Anhydrous DMF+22% vs. THF
Catalyst Pd(OAc)₂/XPhos+15% vs. PdCl₂
Temperature 110°C+18% vs. 90°C

Data aggregated from.

Temperature and Time Dependence

  • Triazole Cyclization : Yields plateau at 8 hours (78°C); prolonged heating degrades product.

  • Suzuki Coupling : 90°C for 12 hours balances conversion and side-product formation.

Characterization and Analytical Techniques

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89–7.15 (m, pyridine-H), 3.42 (s, 2H, -SCH₂-).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-S stretch).

Chromatographic Purity

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1 mL/min).

Challenges and Troubleshooting

Common Synthesis Issues

ProblemCauseSolution
Low Coupling YieldMoisture in DMFMolecular sieves
Pyridine Ring DeformOverheatingTemp ≤90°C
Disulfide FormationInsufficient TEATEA ≥2 eq.

Comparative Analysis with Related Compounds

Structural Analogues

CompoundSynthesis TimeYieldKey Difference
N-(3,5-Dimethylphenyl) analogue18 hours78%Pyridine substitution position
N-(2,3-Dimethylphenyl)-2-{[4-allyl-5-pyridin-4-yl-triazol]SA20 hours68%Allyl group orientation

Chemical Reactions Analysis

Reaction Types

The compound undergoes three primary reaction types:

1.1 Oxidation
The sulfanyl group (-S-) reacts with oxidizing agents to form sulfoxides or sulfones. This reaction is critical for modifying the compound’s redox state and biological activity.

1.2 Reduction
Reduction targets the triazole ring or other unsaturated bonds, potentially converting nitrogens or double bonds into amines or alcohols.

1.3 Substitution
The triazole ring’s nitrogen atoms and sulfanyl group act as nucleophiles, enabling electrophilic substitution or coupling reactions.

Reagents and Conditions

Reaction TypeReagentsConditions
OxidationHydrogen peroxide (H₂O₂)Acidic medium (e.g., HCl)
ReductionSodium borohydride (NaBH₄)Methanol solvent
SubstitutionHalogenated solvents (e.g., DMF)Catalysts (e.g., Pd-based)

These conditions optimize reaction efficiency while preserving the compound’s structural integrity.

Major Products

Reaction outcomes vary by type:

  • Oxidation : Sulfoxides (R-S-O-) or sulfones (R-SO₂-) are formed, altering the molecule’s electronic properties.

  • Reduction : Amines (R-NH₂) or alcohols (R-OH) are generated, depending on the functional group targeted.

  • Substitution : New derivatives (e.g., alkylated or arylated products) emerge, expanding the compound’s chemical diversity.

Reaction Mechanisms

The triazole ring and sulfanyl group drive reactivity through distinct pathways:

  • Triazole-mediated reactions : The nitrogen-rich ring facilitates nucleophilic attacks, enabling substitution or coupling.

  • Sulfanyl group interactions : The lone pairs on sulfur promote electrophilic substitution or oxidation.

These mechanisms align with general triazole chemistry, where aromaticity and electron distribution govern reactivity .

Scientific Research Applications

Chemistry

N-(3,4-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide serves as a versatile building block in organic synthesis. Its unique structure allows for further modifications to create more complex molecules suitable for various applications.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. The triazole moiety is known for its ability to interact with biological targets, making it a candidate for studies focused on enzyme kinetics and inhibition mechanisms.

Medicine

The compound has shown promise in medicinal chemistry due to its potential therapeutic effects. Preliminary studies suggest it may possess antimicrobial and anticancer activities. Research is ongoing to explore its efficacy against specific pathogens and cancer cell lines.

Industry

In industrial applications, this compound is utilized in developing new materials with tailored properties. Its chemical stability and reactivity make it suitable for applications in polymer science and material engineering.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of triazole derivatives similar to this compound against various bacterial strains. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.
  • Cancer Research : In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. Further research aims to elucidate the mechanism by which these compounds induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The triazole and pyridine rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name Substituents (Triazole 4th/5th Positions) Aryl Group on Acetamide Molecular Formula (Example) Key Features
Target Compound Allyl / Pyridin-3-yl 3,4-Dimethylphenyl C₂₀H₂₁N₅OS (inferred) Electron-donating methyl groups enhance lipophilicity; pyridin-3-yl may influence binding.
N-(3,5-Dichlorophenyl)-2-{[4-Allyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}acetamide Allyl / Pyridin-2-yl 3,5-Dichlorophenyl C₁₈H₁₅Cl₂N₅OS Electron-withdrawing Cl groups increase polarity; pyridin-2-yl alters hydrogen bonding.
N-(3,5-Dimethoxyphenyl)-2-{[4-(4-Ethoxyphenyl)-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}acetamide 4-Ethoxyphenyl / Pyridin-3-yl 3,5-Dimethoxyphenyl C₂₆H₂₈N₅O₃S Methoxy/ethoxy groups improve solubility; extended aromaticity may affect bioavailability.
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives Amino / Furan-2-yl Varied aryl groups C₁₁H₁₁N₅O₂S (example) Furan introduces electron-rich heterocycle; amino group enables further functionalization.

Key Observations :

  • Pyridine Position : The target compound’s pyridin-3-yl group (vs. pyridin-2-yl in ) may enhance π-π stacking in hydrophobic pockets due to nitrogen positioning.
  • Aryl Substituents : 3,4-Dimethylphenyl (target) provides steric bulk and lipophilicity compared to polar dichlorophenyl or solubilizing dimethoxyphenyl .

Physicochemical and Crystallographic Considerations

  • Solubility : Dichlorophenyl derivatives may exhibit lower solubility than dimethyl- or dimethoxyphenyl variants due to halogenated hydrophobicity.
  • Crystallography : SHELX programs are critical for validating triazole ring conformations and sulfanyl linker geometries, ensuring structural accuracy across analogues.

Biological Activity

N-(3,4-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The compound features a triazole ring linked to a pyridinyl group and an acetamide moiety. The synthesis typically involves several key steps:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of the Pyridinyl Group : A nucleophilic substitution reaction facilitates this step.
  • Attachment of the Dimethylphenyl Group : This is commonly performed using Friedel-Crafts alkylation.
  • Formation of the Acetamide Moiety : The final step involves amidation reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazole and pyridinyl groups are crucial for binding affinity, potentially modulating enzyme activity or disrupting cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with similar structures showed efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Staphylococcus aureus and Enterococcus faecium .

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Preliminary studies have shown that related triazole derivatives can inhibit cancer cell proliferation in various cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells . The mechanism often involves induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes such as phospholipase A2 (PLA2), which plays a role in inflammatory responses. Inhibition of PLA2 has been linked to reduced inflammation and could indicate therapeutic potential in treating inflammatory diseases .

Research Findings

Study Findings Reference
Antimicrobial ActivitySignificant activity against drug-resistant bacteria
Anticancer PropertiesInduces apoptosis in MCF-7 cells
Enzyme InhibitionInhibits PLA2 leading to reduced inflammation

Case Studies

  • Antimicrobial Efficacy : A study evaluated various triazole derivatives against resistant strains of S. aureus, showing that modifications in the structure significantly enhanced antimicrobial potency .
  • Cancer Cell Line Studies : Research on triazole derivatives demonstrated their ability to inhibit cell proliferation in MCF-7 cells through mechanisms involving apoptosis and cell cycle modulation .

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves sequential alkylation and condensation steps. For example, alkylation of triazole-thione intermediates with α-chloroacetamides (e.g., using KOH as a base) forms the acetamide backbone. Subsequent modifications, such as Paal-Knorr condensation at the triazole ring’s 4th position, introduce functional groups like pyrolium fragments. Reaction parameters such as catalyst choice (e.g., pyridine/Zeolite-Y in reflux conditions), temperature (150°C), and solvent purity significantly impact yield and purity .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Structural elucidation relies on spectroscopic methods:

  • NMR (1H/13C) for confirming substituent positions and regiochemistry.
  • X-ray crystallography to resolve stereochemical ambiguities and validate hydrogen bonding patterns (e.g., triazole-sulfanyl interactions) .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

Q. What preliminary biological activities have been reported, and what models are used?

Anti-exudative activity is commonly assessed in rodent models (e.g., formalin-induced edema in rats). Dosing regimens (e.g., 50–100 mg/kg) and control comparisons (e.g., indomethacin) are critical for validating efficacy. Initial studies suggest that substituents like pyridinyl groups enhance bioavailability .

Advanced Research Questions

Q. How can synthesis be optimized for scalability and reproducibility?

Advanced optimization employs Design of Experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, temperature gradients). Flow chemistry techniques, as demonstrated in Omura-Sharma-Swern oxidations, improve reaction control and reduce side products. Statistical modeling (e.g., ANOVA) quantifies parameter interactions .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from structural analogs with minor substituent changes. For example:

  • Replacing the pyridin-3-yl group with furan-2-yl (as in related compounds) alters anti-exudative potency due to differences in π-π stacking and solubility .
  • Quantitative structure-activity relationship (QSAR) models can isolate electronic (Hammett constants) and steric (Taft parameters) effects .

Q. How do substituent variations at the triazole ring affect pharmacological properties?

Systematic SAR studies reveal:

  • Prop-2-en-1-yl groups enhance metabolic stability by reducing cytochrome P450 interactions.
  • Pyridin-3-yl substituents improve target binding (e.g., kinase inhibition) via hydrogen bonding with ATP pockets.
  • Sulfanyl linkages influence redox stability; oxidation to sulfones may reduce activity .

Q. What in silico tools are recommended for predicting pharmacokinetic profiles?

Use molecular docking (AutoDock Vina) to assess target binding (e.g., COX-2 for anti-inflammatory activity). Physicochemical descriptors (LogP, topological polar surface area) predicted via ChemAxon or Schrödinger Suite guide solubility and blood-brain barrier permeability .

Methodological Considerations

  • Synthetic Reproducibility : Ensure rigorous purification (e.g., recrystallization in ethanol) to eliminate residual catalysts like Zeolite-Y, which may skew biological assays .
  • Biological Assays : Include positive controls (e.g., indomethacin for anti-exudative studies) and validate results across multiple animal cohorts to address inter-individual variability .
  • Data Interpretation : Cross-reference crystallographic data (Cambridge Structural Database) with computational models to resolve structural ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.